molecular formula C16H19BrN2O2S B262829 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide

3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide

Cat. No. B262829
M. Wt: 383.3 g/mol
InChI Key: USXKOAICKUFHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white to off-white crystalline powder that is soluble in organic solvents but insoluble in water. BDBS has been shown to have potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide in lab experiments is its relatively low cost compared to other therapeutic agents. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This compound may also be useful in combination with other therapeutic agents for the treatment of various diseases. Overall, this compound has shown great potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of 3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide involves the reaction of 4-(diethylamino)aniline with 3-bromo-4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting product is then reduced to this compound using a reducing agent such as sodium borohydride. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C16H19BrN2O2S

Molecular Weight

383.3 g/mol

IUPAC Name

3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide

InChI

InChI=1S/C16H19BrN2O2S/c1-3-19(4-2)15-10-8-14(9-11-15)18-22(20,21)16-7-5-6-13(17)12-16/h5-12,18H,3-4H2,1-2H3

InChI Key

USXKOAICKUFHOL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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